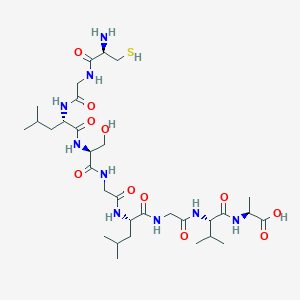![molecular formula C9H10BrFN2O5 B12392763 5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392763.png)
5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides and is often used in biochemical and pharmaceutical research due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the bromination of uridine derivatives. The process includes:
Fluorination: The addition of a fluorine atom at the 4-position of the oxolan ring.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving:
Controlled Reaction Conditions: Temperature, pressure, and pH are carefully monitored.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl groups can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to yield its constituent parts.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Oxidized forms of the compound with altered functional groups.
Reduction: Reduced forms with different hydroxyl or hydrogen groups.
科学研究应用
5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of DNA and RNA synthesis and repair.
Medicine: As a potential antiviral or anticancer agent.
Industry: In the development of new pharmaceuticals and biochemical assays.
作用机制
The compound exerts its effects by incorporating into nucleic acids, thereby interfering with DNA and RNA synthesis. It targets specific enzymes involved in nucleic acid metabolism, leading to the inhibition of cell proliferation. This mechanism is particularly useful in antiviral and anticancer therapies.
相似化合物的比较
Similar Compounds
- 5-bromouridine
- 5-fluorouridine
- 5-iodouridine
Uniqueness
5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific combination of bromine and fluorine atoms, which confer distinct biochemical properties. This makes it particularly effective in certain research and therapeutic applications compared to its analogs.
属性
分子式 |
C9H10BrFN2O5 |
|---|---|
分子量 |
325.09 g/mol |
IUPAC 名称 |
5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-6(15)5(11)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5?,6+,8-/m1/s1 |
InChI 键 |
ICQANOOKDZLVDM-TZLAVLDLSA-N |
手性 SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)F)O)Br |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)F)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


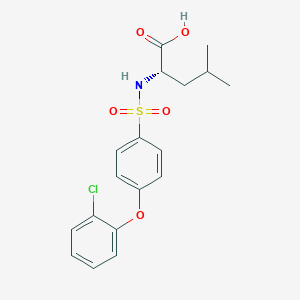
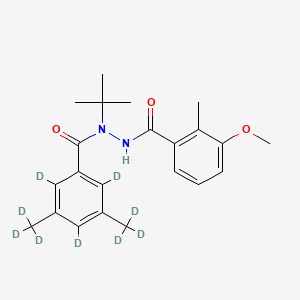
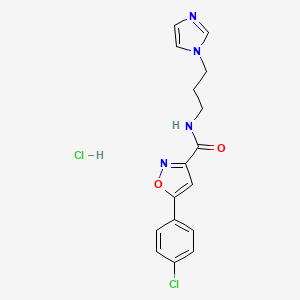

![N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B12392709.png)





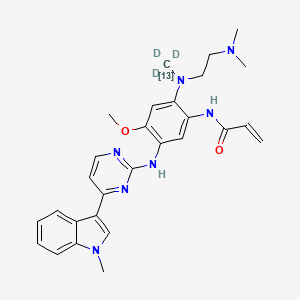
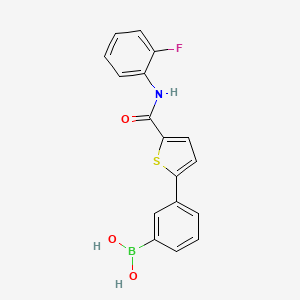
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12392769.png)
